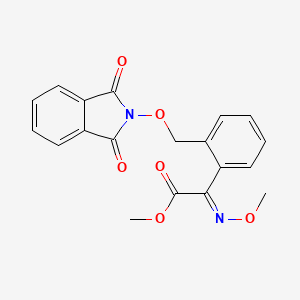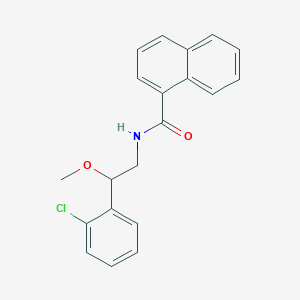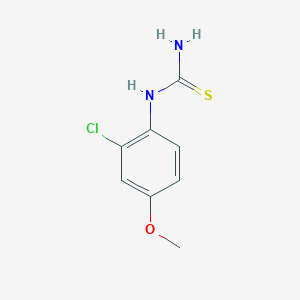
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-07-3 . It has a molecular weight of 319.94 . The IUPAC name for this compound is 2,6-dibromo-4-(2H-tetraazol-5-yl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H, (H,10,11,12,13) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.94 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Applications De Recherche Scientifique
Organic Electronics and Material Synthesis
Electroluminescent Organic Semiconductors for OLED Devices
Phenothiazine and carbazole substituted pyrene-based electroluminescent organic semiconductors have been developed for OLED devices, showcasing promising device performance with blue and green emission. This research illustrates the potential of using bromo-substituted compounds in designing novel organic semiconducting materials, which could include derivatives like "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol" for similar applications (Jagadish Salunke et al., 2016).
Synthesis of Novel Tetra Substituted Imidazoles
The synthesis of novel tetra substituted imidazoles through a four-component condensation highlights the role of heterocyclic compounds, potentially including "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," in various chemical applications. These compounds have been explored for their optimized geometry, spectroscopic properties, and non-linear optical properties, demonstrating their potential in fields ranging from material science to photonics (M. Ahmad et al., 2018).
Environmental Science
Microbial Degradation of Brominated Compounds
Research into the anaerobic-aerobic process for microbial degradation of Tetrabromobisphenol A (TBBPA) and related compounds underscores the environmental fate and potential bioremediation strategies for brominated flame retardants. The study reveals that certain microbes can utilize these compounds as carbon and energy sources, suggesting avenues for environmental cleanup of brominated contaminants (Z. Ronen & A. Abeliovich, 2000).
Environmental Concentrations and Toxicology
The review on the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," summarizes current knowledge on its ubiquity in the environment, toxicokinetics, and toxicodynamics. This comprehensive overview points to the need for continued research into the environmental impact and health risks associated with brominated phenols (C. Koch & B. Sures, 2018).
Propriétés
IUPAC Name |
2,6-dibromo-4-(2H-tetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJODISZGZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)


![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)




